2-(Aminomethyl)-5-(methylthio)benzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-5-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C9H10N2OS It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(methylthio)benzo[d]oxazole typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced via a substitution reaction using a methylthiolating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzoxazoles.
Scientific Research Applications
2-(Aminomethyl)-5-(methylthio)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzoxazole: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
2-(Aminomethyl)benzoxazole: Lacks the methylthio group, which may affect its electronic properties and reactivity.
Uniqueness
2-(Aminomethyl)-5-(methylthio)benzo[d]oxazole is unique due to the presence of both the aminomethyl and methylthio groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the design of multifunctional molecules.
Properties
Molecular Formula |
C9H10N2OS |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
(5-methylsulfanyl-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10N2OS/c1-13-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5,10H2,1H3 |
InChI Key |
JNZGHCLUARWLAD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)OC(=N2)CN |
Origin of Product |
United States |
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